molecular formula C17H26N2O3S B6060027 N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide

N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide

Cat. No. B6060027
M. Wt: 338.5 g/mol
InChI Key: PKOAKYPRVYKENY-UHFFFAOYSA-N
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Description

N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide, also known as CHSVA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is not fully understood, but it is believed to act through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide may modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and cognitive-enhancing properties. In animal studies, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to reduce pain and inflammation, improve memory and learning, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have low toxicity and few side effects, making it a safe candidate for preclinical studies. However, one limitation of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of new compounds based on the N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide scaffold with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide and its effects on neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide in humans, particularly for its potential applications in pain management and cognitive enhancement.

Synthesis Methods

N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine, valine, and phenylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In drug discovery, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.

properties

IUPAC Name

2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)16(17(20)18-14-9-5-3-6-10-14)19-23(21,22)15-11-7-4-8-12-15/h4,7-8,11-14,16,19H,3,5-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOAKYPRVYKENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide

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